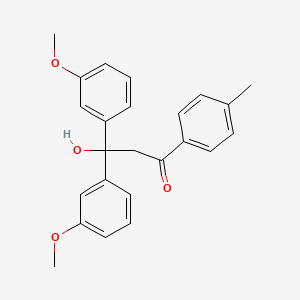
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes multiple aromatic rings and functional groups, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Aldol Condensation: Starting with 3-methoxybenzaldehyde and 4-methylacetophenone, an aldol condensation reaction can be performed in the presence of a base such as sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate can then undergo hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: May influence biochemical pathways related to its functional groups and structure.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3,3-bis(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one: Similar structure with different substitution pattern.
3-Hydroxy-3,3-bis(3-methoxyphenyl)-1-phenylpropan-1-one: Lacks the methyl group on the aromatic ring.
Uniqueness
Functional Groups: The presence of multiple methoxy groups and a hydroxyl group can influence its reactivity and interactions.
Aromatic Rings: Multiple aromatic rings can provide unique electronic properties.
Propiedades
Número CAS |
185610-19-9 |
|---|---|
Fórmula molecular |
C24H24O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-hydroxy-3,3-bis(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O4/c1-17-10-12-18(13-11-17)23(25)16-24(26,19-6-4-8-21(14-19)27-2)20-7-5-9-22(15-20)28-3/h4-15,26H,16H2,1-3H3 |
Clave InChI |
BAGVZJOVPDYRAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
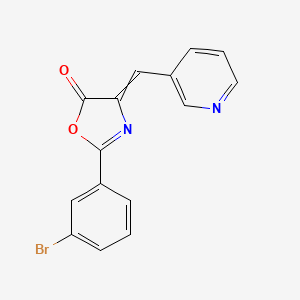
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
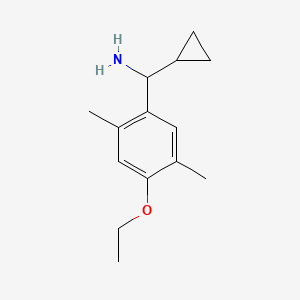
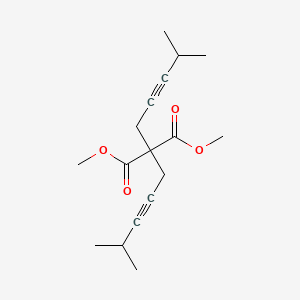
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
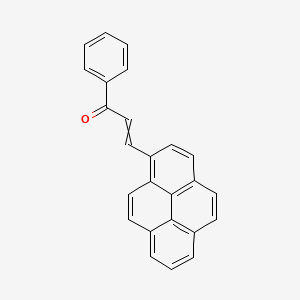
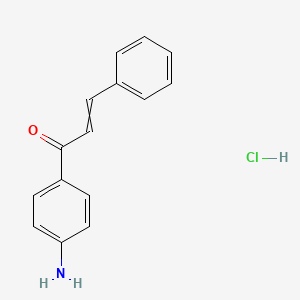
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
